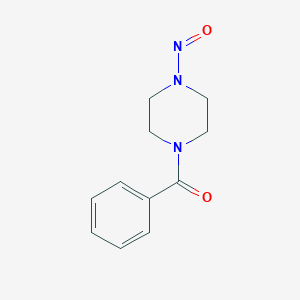

1-Benzoyl-4-nitrosopiperazine

Description

Significance of Piperazine (B1678402) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Piperazine and its derivatives are a cornerstone of modern medicinal and organic chemistry. researchgate.netmuseonaturalistico.it The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, provides a versatile scaffold for chemical modification. researchgate.netbohrium.com This structural feature allows for the introduction of various substituents, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. researchgate.netmuseonaturalistico.it The two nitrogen atoms can act as hydrogen bond donors and acceptors, which can enhance interactions with biological targets, as well as improve water solubility and bioavailability. mdpi.com

The adaptability of the piperazine structure has led to its incorporation into a wide array of therapeutic agents. mdpi.com Piperazine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and central nervous system effects. researchgate.netmuseonaturalistico.it Consequently, the piperazine moiety is a key component in numerous clinically successful drugs and a frequent subject of drug discovery and lead optimization efforts. museonaturalistico.itbohrium.com The ongoing development of novel synthetic methods continues to expand the accessible chemical space of piperazine derivatives, promising new advancements in the field. bohrium.com

Overview of N-Nitroso Compounds in Modern Chemical Science

N-nitroso compounds are characterized by the presence of a nitroso functional group (-N=O) attached to a nitrogen atom. aquigenbio.comwikipedia.org These compounds can be formed through the reaction of amines with nitrosating agents, such as nitrites or nitric oxide. aquigenbio.com In organic chemistry, they are a diverse class that includes nitrosamines. wikipedia.org

While some N-nitroso compounds are utilized as intermediates in the synthesis of various pharmaceuticals, including anticancer and antibiotic agents, and as reagents in analytical chemistry, their formation can also be unintentional. aquigenbio.com They can appear as impurities in certain drugs and other products. aquigenbio.com Industrially, N-nitroso compounds are produced in small quantities for research purposes. delaware.gov Their synthesis methods are well-established and include the reaction of nitrous acid with secondary amines. wikipedia.org

The Research Landscape of 1-Benzoyl-4-nitrosopiperazine and Related Chemical Structures

The research landscape for this compound itself is somewhat limited. However, significant research exists for structurally related compounds, providing context for its potential properties and reactivity. For instance, studies on the synthesis and crystal structures of compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) reveal detailed information about their molecular geometry. researchgate.netnih.gov These studies often describe the piperazine ring adopting a chair conformation. researchgate.netnih.gov

Furthermore, research into other substituted nitrosopiperazines, such as 1-benzyl-4-nitrosopiperazine (B18492) and 1-methyl-4-nitrosopiperazine (B99963), contributes to the broader understanding of this class of compounds. chemicalbook.comchemicalbook.com For example, N-methyl-N'-nitrosopiperazine has been investigated for its use as a reagent in organic synthesis. chemicalbook.com A study on 1-benzoyl-2,6-dimethyl-4-nitrosopiperazine investigated its long-term effects in animal models. ca.gov This body of research on related structures provides a foundation for contextualizing the chemical and potential biological characteristics of this compound.

Data Tables

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 25844-87-1 | C11H13N3O2 | 219.24 |

| 1-Benzoyl-2,6-dimethyl-4-nitrosopiperazine | 61034-40-0 | C13H17N3O2 | 247.29 nih.gov |

| 1-Benzyl-4-nitrosopiperazine | 40675-45-4 | C11H15N3O | 205.26 scbt.com |

| 1-Methyl-4-nitrosopiperazine | 16339-07-4 | C5H11N3O | 129.16 |

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(4-nitrosopiperazin-1-yl)-phenylmethanone |

InChI |

InChI=1S/C11H13N3O2/c15-11(10-4-2-1-3-5-10)13-6-8-14(12-16)9-7-13/h1-5H,6-9H2 |

InChI Key |

VOVYCOIAWXNXAX-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)N=O |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CC=C2)N=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzoyl 4 Nitrosopiperazine and Analogues

Direct Synthesis Routes from Piperazine (B1678402) Precursors

The most straightforward route to 1-Benzoyl-4-nitrosopiperazine involves a two-step process starting from piperazine: N-acylation to form the intermediate 1-benzoylpiperazine (B87115), followed by N-nitrosation.

The initial step in the synthesis is the mono-N-acylation of piperazine. This is typically achieved by reacting piperazine with benzoyl chloride. nih.govgoogle.com To favor the formation of the mono-substituted product over the di-substituted byproduct (1,4-dibenzoylpiperazine), an excess of piperazine is often used. nih.gov The reaction can be carried out in various solvents, including dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid formed during the reaction. nih.gov

Alternatively, mono-N-benzoylation of piperazine with benzoyl chloride has been reported in acetic acid, yielding the desired product. google.com Stepwise acylation is another method to enhance selectivity, where piperazine is first reacted with one equivalent of benzoyl chloride to form 1-benzoylpiperazine, which is then purified before any subsequent reactions.

Following acylation, the intermediate, 1-benzoylpiperazine, which contains a secondary amine group, undergoes N-nitrosation to yield the final product, this compound. This reaction introduces a nitroso (-N=O) group onto the remaining free nitrogen atom of the piperazine ring.

The N-nitrosation of secondary amines is a well-established chemical transformation. jchr.org A common and effective method involves the use of sodium nitrite (B80452) (NaNO₂) in an acidic medium, which generates the active nitrosating agent, nitrous acid (HNO₂), in situ. researchgate.netcardiff.ac.uk Other reagents capable of generating the nitrosonium ion (NO⁺) can also be employed. The reaction is typically performed at controlled, often low, temperatures to manage reactivity and minimize the formation of byproducts. For instance, procedures for the nitrosation of piperazine have been carried out at temperatures ranging from -30°C to 35°C. google.com The table below summarizes common nitrosating systems.

| Nitrosating Agent/System | Typical Conditions | Reference |

| Sodium Nitrite (NaNO₂) / Acid (e.g., HCl) | Aqueous solution, low temperature (0-10 °C) | cardiff.ac.uk |

| p-Toluenesulfonic acid (p-TSA) / Sodium Nitrite (NaNO₂) | Dichloromethane, room temperature | jchr.org |

| Sodium Nitrite (NaNO₂) / Acetic Anhydride (Ac₂O) | Dichloromethane, room temperature | researchgate.net |

| Dinitrogen Trioxide (N₂O₃) | Aqueous alkaline solutions | researchgate.net |

| Nitrosyl Chloride (NOCl) | Heterogeneous conditions with wet SiO₂ | researchgate.net |

The kinetics of N-nitrosation of piperazine have been studied, particularly in contexts like CO₂ capture systems where nitrosamine (B1359907) formation is a concern. epa.govnih.govresearchgate.net The reaction to form N-nitrosopiperazine is typically first order with respect to the nitrite, the piperazine species, and the hydronium ion concentration. epa.govnih.gov The activation energy for the formation of mononitrosopiperazine has been determined to be 84 ± 2 kJ/mol. epa.govnih.gov

Selectivity in the nitrosation of 1-benzoylpiperazine is directed by the electronic properties of the benzoyl group. The benzoyl group is electron-withdrawing, which reduces the nucleophilicity and basicity of the adjacent nitrogen atom (N1). Consequently, the N4 nitrogen, which is a secondary amine, is more nucleophilic and readily attacks the electrophilic nitrosating agent. This directing effect ensures that nitrosation occurs selectively at the N4 position, leading to the desired this compound product. Studies have shown that for unsymmetrically substituted piperazines, the less sterically hindered and more basic nitrogen is preferentially nitrosated.

N-Nitrosation Reactions of Substituted Piperazines

Multistep Synthetic Strategies Involving Piperazine Core Modifications

Beyond direct functionalization, this compound analogues can be prepared through multistep sequences where the piperazine ring itself is constructed. These de novo syntheses offer greater control over the substitution pattern on the piperazine core. nih.gov

Several such strategies exist:

Cyclization of Diamines: One classical approach involves the reaction of a suitable N-substituted ethylenediamine (B42938) with a bis(haloalkyl)amine. More modern approaches use reductive amination of dicarbonyl compounds or transition-metal-catalyzed cyclization reactions. nih.gov

From Amino Acids: Chiral piperazines can be synthesized starting from α-amino acids. A key transformation can be an aza-Michael addition between a chiral 1,2-diamine and an in situ generated vinyl sulfonium (B1226848) salt. rsc.org Another method involves converting an N-protected amino acid into a β-ketoester, followed by reductive amination to create a 1,4-diamine precursor, which is then cyclized. nih.gov

Ugi Multicomponent Reaction: A versatile de novo synthesis of piperazine rings can be achieved using a multicomponent Ugi reaction. For example, a mono-Boc-protected ethylenediamine can react with an α-halo aldehyde, an isocyanide, and trimethylsilyl (B98337) azide. The resulting adduct is then deprotected and cyclized to form the piperazine ring. nih.gov

These methods are particularly valuable for creating complex or C-substituted piperazine analogues that are difficult to access via direct substitution. nih.govacs.org

Catalytic Methods in the Synthesis of Piperazine Derivatives

Catalysis plays a crucial role in the modern synthesis of piperazine derivatives, offering efficient and selective routes to precursors and analogues of this compound. These methods often provide milder reaction conditions and broader substrate scope.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds. It is extensively applied to synthesize N-aryl piperazines by coupling piperazine (or a mono-substituted derivative) with aryl halides. researchgate.netmdpi.comnih.gov This reaction typically uses a palladium catalyst with a specialized phosphine (B1218219) ligand. Mechanochemical (ball-milling) versions of this reaction have been developed, which can be performed under aerobic conditions. rsc.org

Iridium-Catalyzed Reactions: Iridium catalysts have been employed for the synthesis of complex C-substituted piperazines through the head-to-head coupling of imines. nih.govacs.org Photoredox catalysis using iridium complexes can also achieve C-H functionalization of the piperazine ring. mdpi.com

Reductive Amination: This is a key method for producing N-alkyl piperazines. mdpi.com It involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. mdpi.comrsc.orgresearchgate.netznaturforsch.com This method is fundamental in building many complex piperazine-containing pharmaceuticals.

Heterogeneous Catalysis: To simplify purification and improve reusability, catalysts can be supported on solid materials. For instance, metal ions supported on polymeric resins have been used to catalyze the synthesis of monosubstituted piperazines. mdpi.com Piperazine-functionalized mesoporous polymers have also been developed as reusable organocatalysts for various organic reactions in water. rsc.org

The table below highlights some catalytic systems used in the synthesis of piperazine derivatives.

| Catalytic System | Reaction Type | Application | Reference |

| Pd(OAc)₂ / Phosphine Ligand (e.g., BINAP, XPhos) | Buchwald-Hartwig Amination | Synthesis of N-aryl piperazines | researchgate.netmdpi.comnih.gov |

| [IrCl(cod)(PPh₃)] | [3+3] Cycloaddition of Imines | Synthesis of C-substituted piperazines | nih.govacs.org |

| Ir(ppy)₃ (photocatalyst) | Photoredox Catalysis | C-H arylation of piperazines | mdpi.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reductive Amination | Synthesis of N-alkyl piperazines | nih.govmdpi.com |

| Metal Ions on Polymeric Resin | Heterogeneous Catalysis | Mono-N-substitution of piperazine | mdpi.com |

Stereoselective Synthesis and Preparation of Chiral Analogues

The synthesis of chiral analogues of this compound, where stereocenters are introduced on the piperazine ring, represents a significant challenge in synthetic organic chemistry. Direct stereoselective synthesis of the title compound is not widely reported; however, the preparation of chiral substituted piperazine scaffolds can be achieved through several established methodologies. These chiral piperazine intermediates could then, in principle, be N-benzoylated and subsequently N-nitrosated to yield the desired chiral analogues. The primary strategies for accessing chiral piperazines include asymmetric synthesis starting from achiral precursors, the use of a chiral pool, and the resolution of racemic mixtures.

A prevalent and effective strategy for obtaining chiral piperazines is through the asymmetric synthesis and subsequent reduction of chiral piperazin-2-ones. caltech.edunih.govdicp.ac.cn This approach allows for the introduction of chirality at specific positions on the piperazine ring in a controlled manner. One notable method is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. caltech.edunih.gov For instance, a piperazin-2-one (B30754) precursor with an N-benzoyl group can undergo allylation in the presence of a chiral palladium catalyst to produce an α-allylated piperazin-2-one with high enantioselectivity. Subsequent chemical modifications, including reduction of the amide and the allyl group, would yield a chiral N-benzoylpiperazine, which could then be subjected to nitrosation.

Another powerful catalytic method is the asymmetric hydrogenation of pyrazin-2-ols, which are tautomers of dihydropyrazin-2-ones. dicp.ac.cn This method provides access to disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. The resulting chiral piperazin-2-one can be converted to the corresponding chiral piperazine without compromising its optical purity. dicp.ac.cn The practicality of this method is underscored by its successful application on a gram scale. dicp.ac.cn

The following table summarizes representative results for the palladium-catalyzed asymmetric synthesis of chiral piperazin-2-one precursors.

| Precursor | Catalyst System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| N-Benzoyl-N'-benzyl-piperazin-2-one | [Pd₂(pmdba)₃] / (S)-(CF₃)₃-tBuPHOX | α-Allyl-N-benzoyl-N'-benzyl-piperazin-2-one | 77 | 96 | rsc.org |

| 3,5-Dimethylpyrazin-2-ol | Pd(TFA)₂ / (S)-C₃-TunePhos | (3S,5R)-3,5-Dimethylpiperazin-2-one | 93 | 90 | dicp.ac.cn |

| N-Boc-piperazin-2-one allyl ester | [Pd₂(dba)₃] / (R,R)-ANDEN-Phos | α-Allyl-N-Boc-piperazin-2-one | 85 | 94 | nih.gov |

Synthesis from the chiral pool is another cornerstone of asymmetric synthesis, utilizing readily available enantiopure starting materials such as α-amino acids. rsc.orgnih.gov This approach involves constructing the piperazine ring from these chiral building blocks, thereby ensuring the stereochemical integrity of the final product. For example, starting from an α-amino acid, a four-step synthesis can provide orthogonally protected, enantiomerically pure 2-substituted piperazines. rsc.org The key step in this sequence is an aza-Michael addition. This methodology has been shown to be scalable and applicable to the synthesis of related chiral diazepanes and diazocanes. rsc.org

Direct C-H functionalization of the piperazine ring using transition-metal catalysis or photoredox catalysis is an emerging field that offers a more atom-economical approach to chiral piperazine analogues. beilstein-journals.orgnih.govacs.org These methods can introduce substituents at the carbon atoms of a pre-formed piperazine ring with high diastereoselectivity. For example, an iridium-catalyzed head-to-head coupling of imines has been developed for the synthesis of C-substituted piperazines, yielding a single diastereoisomer. nih.govacs.org

Once a chiral substituted N-benzoylpiperazine has been synthesized, the final step would be the introduction of the nitroso group at the N4 position. This is typically achieved by treatment with a nitrosating agent such as sodium nitrite under acidic conditions. A potential challenge in this step is the formation of atropisomers due to restricted rotation around the N-N bond, which could lead to a mixture of diastereomers if the substitution on the piperazine ring is appropriate. The resolution of such atropisomers has been demonstrated for N-nitrosopiperidines through inclusion crystallization. researchgate.net

The table below outlines the key transformations and reagents for the potential stereoselective synthesis of a chiral this compound analogue starting from an amino acid.

| Step | Transformation | Key Reagents/Method | Potential Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Formation of chiral 1,2-diamine | Reduction of α-amino acid derivative | Orthogonally protected chiral 1,2-diamine | rsc.org |

| 2 | Piperazine ring formation | Aza-Michael addition with a vinyl sulfonium salt | Chiral 2-substituted piperazine | rsc.org |

| 3 | N-Benzoylation | Benzoyl chloride, base | Chiral 1-benzoyl-2-substituted-piperazine | oup.com |

Reaction Chemistry and Mechanistic Studies of 1 Benzoyl 4 Nitrosopiperazine

Chemical Reactivity of the N-Nitroso Moiety

The N-nitroso group is the most reactive functionality in 1-benzoyl-4-nitrosopiperazine and is the primary site for various chemical transformations, including reduction and denitrosation.

The N-nitroso group can be reduced to the corresponding hydrazine (B178648) or completely removed to yield the parent amine. The outcome of the reduction is highly dependent on the reducing agent and the reaction conditions employed.

Common reduction pathways for N-nitrosamines include the use of metal hydrides, catalytic hydrogenation, and dissolving metal reductions. For this compound, these reactions would lead to the formation of 1-benzoyl-4-aminopiperazine or 1-benzoylpiperazine (B87115).

Table 1: Reduction Reactions of the N-Nitroso Moiety

| Reagent/Condition | Product(s) | Notes |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | 1-Benzoyl-4-aminopiperazine | A powerful reducing agent that typically reduces the N-nitroso group to an amino group. nih.govnih.gov |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | 1-Benzoyl-4-aminopiperazine, 1-Benzoylpiperazine | The product can be controlled by reaction conditions. Milder conditions may favor hydrazine formation, while more forcing conditions can lead to complete denitrosation. acs.org |

| Zinc dust in acetic acid | 1-Benzoyl-4-aminopiperazine | A classic method for the reduction of nitrosamines to hydrazines. acs.orgnih.gov |

Denitrosation involves the removal of the nitroso group to regenerate the parent secondary amine, 1-benzoylpiperazine. This can be achieved under various conditions, including acidic, photochemical, and chemical means.

Acid-Catalyzed Denitrosation: In the presence of a strong acid, the N-nitroso group can be protonated, making it a better leaving group. acs.orgrsc.org The subsequent cleavage of the N-N bond is often facilitated by a nucleophile present in the reaction mixture. acs.orgresearchgate.net The general mechanism involves the protonation of the oxygen atom of the nitroso group, followed by nucleophilic attack on the nitrogen atom of the nitroso group. rsc.orgchemrxiv.org

Photochemical Denitrosation: N-nitrosamines can undergo photolytic cleavage of the N-N bond upon exposure to ultraviolet (UV) light. orgsyn.orgresearchgate.net This process typically involves the homolytic cleavage of the N-N bond, generating a piperazinyl radical and a nitric oxide radical. researchgate.net In the presence of a hydrogen donor, the piperazinyl radical can be converted to 1-benzoylpiperazine.

Reactions Involving the Benzoyl Group

The benzoyl group, being an amide, is relatively stable. However, it can undergo certain reactions, primarily hydrolysis and reduction.

Hydrolysis: The amide bond of the benzoyl group can be cleaved under acidic or basic conditions to yield benzoic acid and 4-nitrosopiperazine. This reaction typically requires harsh conditions, such as prolonged heating with a strong acid or base.

Reduction: The carbonyl group of the benzoyl moiety can be reduced to a methylene (B1212753) group (CH₂) using a strong reducing agent like lithium aluminum hydride. nih.govnih.gov This would transform the this compound into 1-benzyl-4-nitrosopiperazine (B18492). It is important to note that under these conditions, the N-nitroso group would also likely be reduced.

Table 2: Reactions of the Benzoyl Group

| Reagent/Condition | Product(s) | Notes |

|---|---|---|

| Strong Acid (e.g., HCl) and Heat | Benzoic acid + 4-Nitrosopiperazine | Acid-catalyzed hydrolysis of the amide bond. |

| Strong Base (e.g., NaOH) and Heat | Benzoate salt + 4-Nitrosopiperazine | Base-catalyzed hydrolysis of the amide bond. |

Transformations of the Piperazine (B1678402) Ring System

The piperazine ring itself is a saturated heterocycle and is generally quite stable. However, under certain conditions, it can undergo transformations such as oxidation, ring-opening, and ring-contraction.

Oxidation: Oxidation of the piperazine ring can occur at the carbon atoms adjacent to the nitrogen atoms. For instance, oxidation with hydroxyl radicals can lead to the formation of cyclic imines or amides. chemrxiv.orgacs.org

Ring-Opening: The piperazine ring can be opened under specific conditions. For example, reactions involving the cleavage of C-N bonds can be initiated by certain reagents, leading to linear diamine derivatives. rsc.orgresearchgate.net

Ring-Contraction: In some instances, piperazine derivatives have been observed to undergo ring contraction to form five-membered rings like imidazoline (B1206853) derivatives, particularly through bioactivation pathways involving oxidation. acs.org

Detailed Studies on Reaction Mechanisms and Intermediate Species

The study of reaction mechanisms provides a deeper understanding of the chemical behavior of this compound. A key area of investigation for N-nitrosamines is the reactivity of the carbon atoms alpha to the nitrogen atoms.

The protons on the carbon atoms adjacent (alpha) to the nitroso-substituted nitrogen in the piperazine ring are acidic and can be removed by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. acs.org This increased acidity is due to the electron-withdrawing nature of the N-nitroso group. acs.orgrsc.org

The formation of this α-lithiated nitrosamine (B1359907) intermediate opens up a range of synthetic possibilities. This carbanion can then react with various electrophiles, allowing for the introduction of substituents at the alpha-position of the piperazine ring. acs.org Subsequent removal of the nitroso group would yield an α-substituted 1-benzoylpiperazine.

Table 3: Reactions via α-Carbanion Formation

| Step 1 | Step 2 | Product |

|---|---|---|

| Strong Base (e.g., LDA) | Alkyl halide (e.g., CH₃I) | 1-Benzoyl-2-methyl-4-nitrosopiperazine |

| Strong Base (e.g., LDA) | Aldehyde (e.g., Benzaldehyde) | 1-Benzoyl-2-(hydroxy(phenyl)methyl)-4-nitrosopiperazine |

This reactivity highlights the synthetic utility of the N-nitroso group as an activating and directing group for the functionalization of the piperazine ring. acs.org

Influence of Protonation Equilibria on Chemical Reactivity

The reactivity of this compound is significantly influenced by protonation equilibria, particularly in acidic conditions. The presence of multiple nitrogen atoms—within the piperazine ring and the nitroso group—allows for protonation at different sites, which in turn can alter the electronic structure and subsequent chemical behavior of the molecule.

In strongly acidic media, N-nitroso compounds can undergo protonation. libretexts.org For N-nitrosamines, this protonation can lead to a denitrosation reaction, yielding the corresponding secondary amine. nih.gov This process is often initiated by the formation of an N-protonated species, which is susceptible to nucleophilic attack, leading to the cleavage of the N-N bond. nih.gov The rate of this acid-catalyzed decomposition can be accelerated by the presence of nucleophiles. nih.gov

Degradation Pathways and Chemical Stability

The chemical stability of this compound is subject to degradation through various pathways, including thermal, photolytic, and chemical routes. The specific conditions of the environment, such as temperature, light exposure, pH, and the presence of oxidative species, play a crucial role in determining the rate and mechanism of its decomposition.

The thermal stability of N-nitroso compounds can vary significantly based on their molecular structure. For N-nitrosamides, thermal decomposition typically involves the cleavage of the nitrogen-carbonyl bond. cdnsciencepub.comcdnsciencepub.com However, in the case of this compound, the nitroso group is attached to a piperazine ring, making it an N-nitrosamine derivative.

Studies on the thermal decomposition of the closely related compound, N-nitrosopiperazine, in an aqueous piperazine solution have shown that it follows Arrhenius temperature dependence. researchgate.net In an 8 m piperazine solution with a 0.3 mol CO2/equiv N loading, the thermal decomposition of N-nitrosopiperazine exhibited an activation energy of 94 kJ/mol and a rate constant of 10.2 x 10⁻⁶ s⁻¹ at 135 °C. researchgate.net Further studies on 1,4-dinitropiperazine, another related compound, determined an activation energy of 116.51 kJ/mol for its solid-state thermolysis, with the primary step being the cleavage of the N-N and C-N bonds. nih.gov

These findings suggest that the thermal degradation of this compound would likely proceed through the cleavage of the N-N bond, a common pathway for N-nitrosamines. The presence of the benzoyl group may influence the thermal stability, but specific data on this is not available.

Table 1: Thermal Decomposition Kinetic Parameters for Related Piperazine Derivatives

| Compound | Conditions | Activation Energy (Ea) | Rate Constant (k) | Reference |

|---|---|---|---|---|

| N-Nitrosopiperazine | 8 m Piperazine, 0.3 mol CO2/equiv N, 135 °C | 94 kJ/mol | 10.2 x 10⁻⁶ s⁻¹ | researchgate.net |

| 1,4-Dinitropiperazine | Solid-state thermolysis | 116.51 kJ/mol | 10¹⁰.⁵² s⁻¹ (Pre-exponential factor A) | nih.gov |

The photolytic degradation of N-nitroso compounds is a significant pathway for their decomposition. For N-nitrosamides, photolysis in acidic media leads to the fission of the nitrogen-nitrogen bond, which is in contrast to the nitrogen-carbonyl bond cleavage observed in thermal decomposition. cdnsciencepub.comcdnsciencepub.com At neutral pH, the photolysis of N-nitrosamides also results in the formation of nitrogen-centered radicals. nih.gov

The photolysis of N-nitrosamines is a complex process influenced by factors such as pH and the initial concentration of the compound. acs.org In aqueous solutions, the rate of nitrosamine photolysis generally increases with decreasing pH. nih.gov The quantum yield for the decomposition of N-nitrosodimethylamine (NDMA) is relatively constant between pH 2 and 8, but drops significantly at higher pH values. nih.govacs.org The photolytic degradation of N-nitrosamines can proceed through multiple mechanistic pathways, including the formation of aminium radicals and nitric oxide via homolytic cleavage of the N-N bond. mdpi.com

For this compound, it can be inferred that photolytic degradation would primarily involve the cleavage of the N-N bond, leading to the formation of a benzoylpiperazinyl radical and a nitric oxide radical. The rate and efficiency of this process would likely be dependent on the pH of the medium and the wavelength of the incident light.

Table 2: pH Dependence of Quantum Yield for NDMA Photolysis

| pH Range | Approximate Quantum Yield (Φ) | Reference |

|---|---|---|

| 2 - 8 | ~ 0.3 | nih.govacs.org |

| > 9 | < 0.1 | nih.govacs.org |

The chemical stability of this compound is susceptible to degradation under various environmental and process conditions. The pH of the surrounding medium is a critical factor, as discussed in the context of protonation equilibria and photolysis. In strongly acidic conditions, N-nitrosamines can undergo denitrosation. nih.gov

In oxidative environments, the piperazine ring can be a target for degradation. Studies on the oxidative degradation of a drug candidate containing a piperazine ring showed that oxidation occurred at the piperazine moiety. While specific studies on the oxidative degradation of this compound are not available, it is plausible that strong oxidizing agents could lead to the degradation of the piperazine ring or oxidation of the nitroso group. The oxidative destruction of hydrazines has been shown to produce N-nitrosamines, indicating the complex interplay of redox reactions involving these functional groups. nih.gov

The stability of the parent piperazine structure is also a factor. The oxidative degradation of piperazine itself can be influenced by the presence of other chemical species. For instance, in aqueous solutions, the presence of KOH can enhance the oxidative degradation of piperazine, while K2CO3 can inhibit it. hw.ac.uk This suggests that the chemical environment, including the presence of bases and dissolved gases, can significantly impact the stability of the piperazine ring in this compound.

The kinetic analysis of the decomposition of this compound can be inferred from studies on related compounds. The thermal decomposition of N-nitrosopiperazine has been modeled as a pseudo-first-order reaction. researchgate.net In a study conducted in an 8 m aqueous piperazine solution with 0.3 mol CO2/equiv N, the decomposition followed Arrhenius kinetics with an activation energy of 94 kJ/mol. researchgate.net

The photolysis of N-nitrosamines in water has been shown to follow first-order kinetics at low initial concentrations (<0.1 mM). nih.govacs.org At higher concentrations, zero-order kinetics have been observed initially, followed by a transition to first-order kinetics as the compound degrades. nih.govacs.org The rate of photolytic degradation is also dependent on the pH, with the quantum yield of decomposition being significantly higher in acidic to neutral conditions compared to alkaline conditions. nih.govacs.org

For this compound, it is expected that its thermal and photolytic decomposition would also follow first-order or pseudo-first-order kinetics under specific conditions. The rate constants for these reactions would be dependent on temperature, pH, and the intensity of light exposure.

Table 3: Kinetic Parameters for the Decomposition of Related N-Nitroso Compounds

| Compound | Decomposition Method | Kinetic Order | Key Findings | Reference |

|---|---|---|---|---|

| N-Nitrosopiperazine | Thermal | Pseudo-first-order | Ea = 94 kJ/mol; k = 10.2 x 10⁻⁶ s⁻¹ at 135 °C in 8 m PZ solution | researchgate.net |

| N-Nitrosodimethylamine (NDMA) | Photolysis | First-order (at <0.1 mM) | Quantum yield is pH-dependent | nih.govacs.org |

| 1,4-Dinitropiperazine | Thermal | Follows Avrami-Erofeev model | Ea = 116.51 kJ/mol | nih.gov |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to understanding the structural and electronic properties of 1-benzoyl-4-nitrosopiperazine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Structural Assignments

NMR spectroscopy is a powerful tool for investigating the conformational dynamics of this compound in solution. The piperazine (B1678402) ring can exist in various conformations, primarily the chair and boat forms, which can interconvert. Furthermore, restricted rotation around the N-C(O) amide bond and the N-N=O nitroso bond introduces additional conformational isomers.

Studies on analogous N-acylpiperazines have shown that the rotation around the amide bond can lead to the presence of two distinct rotamers at room temperature. researchgate.net This restricted rotation results in separate sets of signals in the ¹H and ¹³C NMR spectra for the piperazine ring protons and carbons. Temperature-dependent NMR studies can be employed to probe the energy barriers associated with this rotation and with the piperazine ring inversion. researchgate.net For similar N-nitrosopiperidines, the syn and anti isomers with respect to the nitroso group have been distinguished using ¹³C NMR, with the axial and equatorial preference of substituents on the ring influencing the chemical shifts. cdnsciencepub.com

For this compound, one would expect a complex NMR spectrum reflecting these dynamic processes. The protons and carbons of the piperazine ring would likely show broad signals at room temperature, which would resolve into distinct multiplets at lower temperatures as the conformational exchange slows down on the NMR timescale. The chemical shifts of the piperazine protons would be influenced by the anisotropic effects of both the benzoyl and nitroso groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Benzoyl-H (ortho, meta, para) | 7.20 - 7.80 | 125.0 - 135.0 | Aromatic region, splitting patterns depend on substitution. |

| Piperazine-H (axial, equatorial) | 3.00 - 4.50 | 40.0 - 55.0 | Complex multiplets due to conformational exchange and coupling. |

| Benzoyl C=O | - | 165.0 - 175.0 | Quaternary carbon, typically a weak signal. |

| Benzoyl-C (ipso) | - | 130.0 - 140.0 | Quaternary carbon, typically a weak signal. |

Note: The predicted values are based on general chemical shift ranges for similar functional groups and may vary depending on the solvent and temperature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the carbonyl (C=O) group of the benzoyl moiety, the nitroso (N=O) group, and various C-H and C-N bonds. The C=O stretching vibration typically appears as a strong, sharp band in the region of 1630-1680 cm⁻¹. pg.edu.pl The N=O stretching frequency in nitrosamines is generally observed between 1425 and 1500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. vscht.cz

Raman spectroscopy, being complementary to IR, is particularly useful for observing non-polar bonds. The symmetric vibrations of the benzene (B151609) ring and the C=C bonds within it would give rise to distinct Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Bond | Expected Frequency Range (cm⁻¹) | Technique |

| Amide | C=O stretch | 1630 - 1680 | IR (strong), Raman (moderate) |

| Nitroso | N=O stretch | 1425 - 1500 | IR (strong) |

| Aromatic | C-H stretch | 3000 - 3100 | IR (moderate), Raman (strong) |

| Aromatic | C=C stretch | 1400 - 1600 | IR (variable), Raman (strong) |

| Aliphatic | C-H stretch | 2850 - 2960 | IR (moderate), Raman (moderate) |

| Amine | C-N stretch | 1000 - 1250 | IR (moderate) |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide structural confirmation. In an electron ionization (EI) mass spectrum, the molecule is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of this compound would likely proceed through several characteristic pathways. Cleavage of the benzoyl group would lead to a prominent fragment ion corresponding to the benzoyl cation (m/z 105). Loss of the nitroso group (-NO) is another expected fragmentation pathway. Alpha-cleavage adjacent to the piperazine nitrogens is also a common fragmentation route for such compounds. vscht.cz Analysis of the fragmentation pattern of the related 1-nitrosopiperazine (B26205) shows major peaks corresponding to the loss of the nitroso group and subsequent ring fragmentation. nih.gov

Table 3: Predicted Key Mass Fragments for this compound

| m/z | Fragment Ion | Description |

| 219 | [C₁₁H₁₃N₃O]⁺ | Molecular Ion ([M]⁺) |

| 189 | [C₁₁H₁₃N₂O]⁺ | Loss of NO |

| 114 | [C₄H₈N₃O]⁺ | Benzoyl radical loss |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography and Solid-State Structural Analysis

While a crystal structure for this compound is not publicly available, detailed structural information can be inferred from the closely related compound, 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), which has been characterized by single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov

Conformational Analysis of the Piperazine Ring in the Solid State (e.g., Chair Conformation)

The X-ray crystal structure of 1-benzoyl-4-(4-nitrophenyl)piperazine reveals that the central piperazine ring adopts a chair conformation. nih.govresearchgate.netnih.gov This is the most stable conformation for a six-membered saturated heterocycle, as it minimizes both torsional and steric strain. The benzoyl and the 4-nitrophenyl groups are attached to the nitrogen atoms of the piperazine ring in equatorial and axial positions, or vice versa, depending on the specific conformer present in the crystal lattice. Given the structural similarities, it is expected that the piperazine ring in this compound would also adopt a chair conformation in the solid state.

Table 4: Summary of Crystallographic Data for the Analogous 1-Benzoyl-4-(4-nitrophenyl)piperazine

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pna2₁ | researchgate.net |

| Piperazine Conformation | Chair | nih.govnih.gov |

| Key Intermolecular Interactions | C-H⋯O contacts | nih.govresearchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

No published studies utilizing Density Functional Theory (DFT) to optimize the molecular geometry or calculate the electronic properties of 1-Benzoyl-4-nitrosopiperazine were found. Such studies would typically provide insights into bond lengths, bond angles, dihedral angles, and electronic descriptors like HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity.

There is no available research that computationally predicts the spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) of this compound. These predictions are valuable for interpreting experimental spectra and confirming the compound's structure.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

No literature detailing molecular dynamics (MD) simulations for this compound is currently available. MD simulations are essential for exploring the conformational landscape of flexible molecules and for studying their interactions with solvents, which influences their behavior in solution.

Computational Studies of Reaction Mechanisms and Transition States

A review of scientific databases yielded no computational investigations into the reaction mechanisms or transition states involving this compound. This type of research is critical for understanding how the compound participates in chemical reactions and for designing synthetic pathways.

Prediction of Chemical Stability and Degradation Pathways

There are no available computational models or studies that predict the chemical stability or potential degradation pathways of this compound. Such predictive studies help in assessing the compound's shelf-life and potential decomposition products.

Establishment of Structure-Reactivity Relationships Through Computational Modeling

Without foundational computational data, no structure-reactivity relationships for this compound have been established through computational modeling. These relationships are fundamental to medicinal chemistry and materials science for designing new compounds with desired properties.

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating nitrosamines from complex sample matrices. The choice between liquid and gas chromatography typically depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally labile. mdpi.com Developing a robust HPLC method for 1-Benzoyl-4-nitrosopiperazine would involve a systematic optimization of several parameters.

Method Development:

Column Selection: Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly employed for nitrosamine (B1359907) separation. fda.gov.tw The phenyl-hexyl stationary phase can offer unique selectivity for aromatic compounds like this compound.

Mobile Phase: A typical mobile phase consists of a buffered aqueous solution (e.g., ammonium (B1175870) formate) and an organic modifier like methanol (B129727) or acetonitrile. frontiersin.org A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation from other impurities and ensure a reasonable run time. fda.gov.tw

Temperature and Flow Rate: Column temperature is typically controlled (e.g., 30-40°C) to ensure reproducible retention times. Flow rates are optimized for the specific column dimensions, commonly in the range of 0.2-1.0 mL/min. frontiersin.org

Method Validation: Once developed, the method must be validated according to established guidelines to ensure it is fit for its intended purpose. This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. mdpi.comresearchgate.net

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. Its application for nitrosamines is well-established, often providing excellent separation efficiency. epa.gov

The suitability of GC for this compound would depend on its thermal stability. Less volatile or thermally sensitive nitrosamines can be challenging to analyze by GC as they may degrade in the high-temperature injector port, leading to inaccurate quantification. gassnova.no If the compound is amenable to GC analysis, a method would typically use a capillary column with a specific stationary phase and a temperature-programmed oven to separate the analytes. epa.gov For compounds with poor volatility, derivatization may be required to convert them into a form more suitable for GC analysis. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Trace Analysis and Structural Confirmation

Mass Spectrometry (MS) is an indispensable detector for nitrosamine analysis due to its exceptional sensitivity and selectivity. When coupled with a chromatographic system, it allows for the detection of impurities at parts-per-billion (ppb) levels. mdpi.com

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity and is the preferred technique for trace analysis in complex matrices. gassnova.no In MS/MS, a specific precursor ion for the target analyte is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and matrix interferences, thereby improving the signal-to-noise ratio and enhancing quantification limits. frontiersin.orgscholaris.ca For this compound, specific precursor-to-product ion transitions would be identified through infusion experiments with a reference standard. The ratio of these transitions provides confident confirmation of the analyte's identity. frontiersin.org

Coupled Techniques (e.g., LC-MS/MS, GC-MS) for Analysis in Complex Matrices

The coupling of chromatographic separation with mass spectrometric detection provides the high sensitivity and selectivity required for nitrosamine impurity analysis. nih.govgassnova.no

LC-MS/MS: This is often the technique of choice for a wide array of nitrosamines, including polar, non-volatile, and thermally labile compounds. mdpi.comgassnova.no Methods developed for compounds like 1-methyl-4-nitrosopiperazine (B99963) (MNP) demonstrate the power of LC-MS/MS to achieve low limits of detection (LOD) and quantification (LOQ) in pharmaceutical products. frontiersin.orgnih.gov Ionization is typically achieved using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). frontiersin.org

GC-MS: GC-MS is highly effective for more volatile nitrosamines. epa.gov For complex samples, GC coupled with tandem mass spectrometry (GC-MS/MS) is often required to achieve the necessary selectivity and low detection limits, similar to its LC counterpart. gassnova.no

The following table shows example instrumental parameters that would be typical for the analysis of a nitrosopiperazine derivative using LC-MS/MS.

| Parameter | Typical Setting |

| HPLC Column | Phenyl-Hexyl or C18, < 3 µm particle size |

| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Formate in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.6 mL/min |

| Column Temp. | 35 - 45 °C |

| Ionization Mode | Positive Electrospray (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Table 1: Example LC-MS/MS Parameters for Nitrosamine Analysis. These represent typical starting points for method development and are based on established methods for related nitrosamine compounds. fda.gov.twfrontiersin.org |

Method Validation Parameters in Academic Research (Specificity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ), Linearity, Range)

Validation ensures that an analytical method is reliable, reproducible, and suitable for its intended purpose. The key parameters are defined by international guidelines. researchgate.net

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is often demonstrated by analyzing blank and spiked samples to show a lack of interference at the analyte's retention time. mdpi.com

Accuracy: The closeness of the test results to the true value. It is typically evaluated by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery. frontiersin.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories). Results are expressed as a relative standard deviation (RSD). mdpi.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically S/N ≥ 3). frontiersin.org

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is commonly established at a signal-to-noise ratio of ≥ 10. frontiersin.org

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is determined by analyzing a series of standards across a specified range. The correlation coefficient (r²) should ideally be ≥ 0.99. mdpi.com

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. mdpi.com

| Validation Parameter | Typical Acceptance Criterion |

| Specificity | No interference at the retention time of the analyte. |

| Accuracy (% Recovery) | 80.0% to 120.0% |

| Precision (% RSD) | ≤ 15% at the LOQ, lower for higher concentrations. |

| Linearity (r²) | ≥ 0.99 |

| LOD (Signal-to-Noise) | ≥ 3:1 |

| LOQ (Signal-to-Noise) | ≥ 10:1 |

| Table 2: Common Method Validation Parameters and Acceptance Criteria. Criteria can vary based on regulatory requirements and the analytical context. mdpi.comfrontiersin.orgresearchgate.net |

Sample Preparation Strategies for Diverse Research Matrices (e.g., Extraction, Pre-treatment)

Sample preparation is a critical step to remove interfering substances from the matrix and concentrate the analyte to a level suitable for instrumental analysis. scholaris.ca The choice of strategy depends on the complexity of the matrix and the nature of the analyte.

Dilution: For relatively clean samples or when the analyte concentration is high, a simple "dilute-and-shoot" approach may be sufficient. The sample is dissolved in a suitable solvent and injected directly into the chromatograph. gassnova.no

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases to separate it from matrix components. It is effective but can be solvent and labor-intensive. gassnova.no

Solid-Phase Extraction (SPE): SPE is a highly efficient and widely used technique for sample cleanup and pre-concentration. The sample is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of a strong solvent. nih.gov For polar nitrosamines, hydrophilic interaction liquid chromatography (HILIC) type SPE cartridges can be effective. scholaris.ca

Supported Liquid Extraction (SLE): This technique is analogous to LLE but uses a solid support (e.g., diatomaceous earth) to immobilize the aqueous sample. An immiscible organic solvent is then passed through the support to extract the analytes, offering a more efficient and less emulsion-prone alternative to traditional LLE. scholaris.ca

For this compound, a sample preparation method would likely involve an initial dissolution followed by either SPE or SLE to remove matrix components before LC-MS/MS analysis. fda.gov.twscholaris.ca

Role As a Chemical Intermediate or Reagent in Organic Synthesis

Utilization in the Synthesis of More Complex Organic Molecules

The structural framework of 1-benzoyl-4-nitrosopiperazine makes it a valuable building block for the synthesis of more intricate molecular architectures. The piperazine (B1678402) ring, functionalized with both a benzoyl and a nitroso group, offers multiple reactive sites for elaboration. Organic chemists can leverage these features to construct polycyclic and heterocyclic systems that are often scaffolds for biologically active compounds. For instance, the piperazine core is a common feature in many pharmaceutical agents. The synthesis of complex molecules often involves multi-step sequences where intermediates like this compound are crucial for introducing specific functionalities and structural motifs.

Participation in Nitrosation or Transnitrosation Reactions within Synthetic Routes

The N-nitroso group is the key functional group responsible for the participation of this compound in nitrosation and transnitrosation reactions. Nitrosation is the process of converting an amino group into a nitroso derivative. In synthetic routes, this compound can act as a nitrosating agent, transferring its nitroso group to another nucleophilic species, such as a primary or secondary amine.

Secondary amines are particularly reactive towards nitrosating agents, leading to the formation of stable N-nitrosamines. This reactivity is a cornerstone of its utility in specific synthetic pathways where the introduction of a nitroso group is a required transformation. The benzoyl group helps to modulate the reactivity of the nitrosopiperazine, making it a more controlled and selective reagent compared to harsher nitrosating agents.

Applications in the Preparation of Other Amine Derivatives (e.g., 1-amino-4-methylpiperazine)

One of the most significant applications of nitrosopiperazine derivatives is in the synthesis of other amine compounds. The nitroso group can be reduced to an amino group, effectively converting the nitrosopiperazine into a hydrazine (B178648) derivative. For example, the related compound 1-methyl-4-nitrosopiperazine (B99963) is a direct precursor to 1-amino-4-methylpiperazine (B1216902), a valuable building block in medicinal chemistry. mdpi.com

The reduction of the nitroso group can be achieved using various reducing agents. Common methods include the use of zinc powder in the presence of an acid or catalytic hydrogenation with a palladium catalyst. mdpi.comgoogle.com This transformation is a reliable method for producing substituted hydrazines, which are themselves versatile intermediates for synthesizing a wide range of heterocyclic compounds and other complex molecules. For instance, 1-amino-4-methylpiperazine is used to synthesize Schiff bases, which have applications in organic synthesis. dergipark.org.tr

Table 1: Synthesis of 1-amino-4-methylpiperazine from 1-methyl-4-nitrosopiperazine google.comchemicalbook.com

| Precursor | Reagents/Catalyst | Solvent System | Product | Yield |

| 1-methyl-4-nitrosopiperazine | Zinc powder, NH4Cl, CO2 | Water | 1-amino-4-methylpiperazine | 96% |

| 1-methyl-4-nitrosopiperazine | Pd/Fe3O4-FeO catalyst, H2 | Water and organic solvent | 1-amino-4-methylpiperazine | 58% |

Environmental Chemical Research Aspects

Formation Pathways in Industrial Chemical Processes (e.g., CO2 Capture Systems)

In industrial post-combustion CO2 capture systems that utilize amine solvents, the formation of nitrosamines is a significant area of research due to their potential environmental and health impacts. Piperazine (B1678402) (PZ) is considered an efficient solvent for CO2 absorption, but it can react with nitrogen oxides (NOx) present in flue gas to form N-nitrosopiperazine (MNPZ). nih.govepa.gov The NOx from combustion dissolves in the amine solvent, leading to the formation of nitrous acid and other nitrosating agents.

The primary formation pathway involves the reaction of nitrite (B80452) with piperazine. nih.gov Studies have shown that this reaction is influenced by several factors within the CO2 capture process, including temperature, piperazine concentration, and CO2 loading. utexas.edu The reaction forming MNPZ is first order in nitrite, piperazine carbamate (B1207046) species, and hydronium ion. nih.govepa.gov The proposed mechanism includes the protonation of the piperazine carbamate species, followed by a nucleophilic attack of the resulting carbamic acid, which ultimately yields bicarbonate and MNPZ. nih.govepa.gov

Research has established kinetic parameters for this formation reaction, which are crucial for developing strategies to minimize nitrosamine (B1359907) accumulation in CO2 scrubbing systems. nih.gov At temperatures above 75°C, MNPZ is readily formed, and its concentration can reach a maximum before beginning to decompose. utexas.edu The rate of both formation and decomposition increases with higher temperatures. utexas.edu

Table 1: Kinetic Parameters for 1-Nitrosopiperazine (B26205) (MNPZ) Formation

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Reaction Order (Nitrite) | First Order | 0.1 to 5 mol/dm³ PZ, 50 to 135 °C | nih.gov, epa.gov |

| Reaction Order (Piperazine Carbamate) | First Order | 0.1 to 5 mol/dm³ PZ, 50 to 135 °C | nih.gov, epa.gov |

| Reaction Order (Hydronium Ion) | First Order | 0.1 to 5 mol/dm³ PZ, 50 to 135 °C | nih.gov, epa.gov |

| Activation Energy (Ea) | 84 ± 2 kJ/mol | - | nih.gov, epa.gov |

| Rate Constant (k) | 8.5 × 10³ ± 1.4 × 10³ dm⁶ mol⁻² s⁻¹ | at 100 °C | nih.gov, epa.gov |

Environmental Fate and Abiotic Transformation Processes (e.g., in air, water, amine solvents)

The environmental fate of nitrosamines formed in CO2 capture processes is a critical concern. These compounds can be released into the environment through gaseous emissions or in wash water effluent. google.com Once in the atmosphere, nitrosamines are susceptible to abiotic transformation, primarily through photolysis. google.com Exposure to direct sunlight can promote the decay of nitrosamines, with significant degradation occurring within minutes. google.com

In aquatic systems, the fate of nitrosamines like MNPZ is different. They tend to be chemically stable and can persist in lake and groundwater. google.com Hydrolysis is a potential abiotic transformation process for many organic contaminants in water. nih.gov However, the specific rate of hydrolysis for MNPZ under various environmental conditions is not extensively detailed in the available literature. Standard laboratory studies on hydrolysis often use buffers that can catalyze the reaction, potentially leading to rates that are not representative of natural water systems. nih.gov

Within the amine solvent itself, MNPZ can undergo decomposition, especially at the higher temperatures found in the stripper section of a CO2 capture plant. utexas.edu This decomposition can occur via a reverse of the formation reaction or through transformation into other compounds. utexas.edu

Table 2: Summary of Environmental Fate and Abiotic Transformation

| Environmental Compartment | Process | Description | Source |

|---|---|---|---|

| Air | Photolysis | Decomposition upon exposure to direct sunlight. Considered a primary atmospheric degradation pathway. | google.com |

| Water | Persistence / Hydrolysis | Nitrosamines can be stable and persist in water systems. Hydrolysis is a possible but not well-quantified degradation pathway for MNPZ. | nih.gov, google.com |

| Amine Solvents | Thermal Decomposition | At elevated temperatures (e.g., >75°C) within industrial units, MNPZ can decompose. The rate increases with temperature. | utexas.edu |

Analytical Monitoring in Environmental Systems (e.g., treated flue gas, wash water)

Effective monitoring of nitrosamines in environmental systems associated with CO2 capture is essential for process control and environmental protection. The matrices of interest include treated flue gas, wash water from the absorber, and the amine solvent itself. gassnova.nogassnova.no The analytical challenge lies in detecting trace levels of these compounds in complex sample matrices. gassnova.no

Chromatographic methods are the most suitable for the quantitative analysis of nitrosamines. gassnova.no Specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used. gassnova.nomdpi.com For compounds like 1-nitrosopiperazine, which are more polar, liquid chromatography is often considered a more viable alternative to gas chromatography. gassnova.no

Method development includes robust sample preparation protocols, which may involve liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances from the matrix. gassnova.nogassnova.no For instance, a UPLC-MS/MS (Ultra-Performance Liquid Chromatography-tandem mass spectrometry) method has been specifically developed for the analysis of N-nitrosopiperazine in samples from CO2 capture units. gassnova.no

Table 3: Analytical Methods for Nitrosopiperazine Monitoring

| Technique | Matrix | Detection Limit (Example) | Source |

|---|---|---|---|

| GC-MS | Wash Water | ~1 ng/L (for other nitrosamines) | gassnova.no |

| GC-MS | Solvent Amines | ~10 ng/L (for other nitrosamines) | gassnova.no |

| UPLC-MS/MS | Amine Matrix (5% MEA) | ~50 ng/L (for NDELA, another nitrosamine) | gassnova.no |

| UPLC-MS/MS | Amine Matrix (35% Solvent Amine) | ~350 ng/L (for NDELA, another nitrosamine) | gassnova.no |

| HPLC with Thermal Energy Analyzer (TEA) | General | Can achieve detection limits in the parts-per-million (ppm) range. | nih.gov |

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1-Benzoyl-4-nitrosopiperazine typically involves the nitrosation of 1-benzoylpiperazine (B87115). Future research could focus on developing more environmentally friendly and efficient synthetic protocols. This could include:

Green Chemistry Approaches: Investigating the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. For example, exploring water-driven procedures or the use of reusable catalysts, such as zinc-based nanocrystals, could offer sustainable alternatives. rsc.org

Flow Chemistry: Utilizing microreactor technology for continuous and controlled synthesis, which can offer improved safety, scalability, and product purity.

Catalytic Nitrosation: Developing novel catalytic systems for the nitrosation step to enhance selectivity and reduce the need for stoichiometric reagents.

Exploration of Undiscovered Reactivity and Transformation Pathways

The chemical reactivity of the nitroso and benzoyl functional groups in this compound presents a rich area for further study. Future research could delve into:

Reactions of the Nitroso Group: Investigating reactions beyond simple reduction or oxidation, such as cycloaddition reactions or rearrangements, to generate novel heterocyclic scaffolds. The N-nitroso group can be a precursor to various other functionalities.

Transformations of the Benzoyl Moiety: Exploring modifications of the benzoyl group to modulate the electronic properties and reactivity of the entire molecule. This could involve electrophilic or nucleophilic aromatic substitution reactions.

Photochemical Reactivity: Studying the behavior of this compound under photochemical conditions, which could lead to unique and otherwise inaccessible chemical transformations.

Advancement of Analytical Techniques for Enhanced Sensitivity and Specificity

The detection and quantification of this compound, particularly at trace levels, are crucial for various applications. Future analytical research should aim for:

Hyphenated Chromatographic Techniques: Further development and validation of methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective detection in complex matrices. fda.gov.twmdpi.com Chromatographic methods, in general, are well-suited for the analysis of such compounds. gassnova.no

Sensor Development: Creating novel chemical sensors or biosensors for the rapid and real-time monitoring of this compound.

Spectroscopic Characterization: Employing advanced spectroscopic techniques, such as two-dimensional NMR and high-resolution mass spectrometry, for unambiguous structural elucidation of reaction products and potential impurities.

| Analytical Technique | Application | Potential Advancements |

| LC-MS/MS | Quantitative analysis in complex matrices. fda.gov.twgassnova.no | Improved sample preparation, enhanced ionization efficiency. |

| Gas Chromatography (GC) | Analysis of volatile derivatives or degradation products. nih.gov | Development of new derivatization reagents for improved volatility and thermal stability. |

| High-Performance Liquid Chromatography (HPLC) | Separation from related compounds and impurities. nih.gov | Exploration of novel stationary phases for enhanced resolution. |

| Spectroscopic Methods (NMR, IR) | Structural elucidation. nih.gov | Application of advanced techniques like 2D-NMR for detailed structural analysis. |

Potential Applications in Non-Biological Materials Science or Process Chemistry

While many piperazine (B1678402) derivatives find applications in medicinal chemistry, the unique structure of this compound suggests potential uses in other fields:

Polymer Chemistry: Investigating its use as a monomer or an additive in polymerization reactions. The benzoyl and nitroso groups could impart specific properties to the resulting polymers.

Coordination Chemistry: Exploring its ability to act as a ligand for metal ions, potentially leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Corrosion Inhibition: Studying its potential as a corrosion inhibitor for metals and alloys, a property observed in some nitrogen-containing heterocyclic compounds.

Integration of Experimental and Computational Approaches for Comprehensive Mechanistic Elucidation

A synergistic approach combining experimental studies with computational chemistry can provide deeper insights into the properties and reactivity of this compound. Future work could involve:

Reaction Mechanism Studies: Using density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and rationalize experimentally observed product distributions.

Spectroscopic Prediction: Calculating theoretical spectroscopic data (e.g., NMR, IR spectra) to aid in the interpretation of experimental results and confirm molecular structures.

Structure-Property Relationships: Employing quantitative structure-activity relationship (QSAR) models to correlate the structural features of this compound and its derivatives with their chemical or physical properties, guiding the design of new molecules with desired characteristics. Computational studies have been used to analyze similar piperazine-containing compounds. science.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 1-Benzoyl-4-nitrosopiperazine with high purity?

- Methodological Answer : The synthesis involves nitrosation of 1-benzoylpiperazine under controlled conditions. Key factors include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions are typically conducted at 0–5°C to minimize side reactions (e.g., over-nitrosation).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate the product, with purity verified via HPLC (>95%) .

Q. How do functional groups in this compound influence its biological activity?

- Methodological Answer :

- Benzoyl group : Enhances lipophilicity, improving membrane permeability in cellular assays .

- Nitrosopiperazine moiety : Acts as a reactive site for covalent modification of biological targets (e.g., enzymes or receptors). Computational docking studies suggest this group interacts with cysteine residues in active sites .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm regioselective nitrosation at the 4-position of the piperazine ring. Aromatic protons from the benzoyl group appear as distinct doublets (~7.5 ppm) .

- X-ray crystallography : ORTEP-3 software can model the crystal structure, revealing planarity of the nitrosamine group and steric effects from the benzoyl substituent .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

- Methodological Answer :

- Computational setup : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). The nitrosamine group lowers the LUMO energy, indicating electrophilic reactivity .

- Charge distribution : Natural Bond Orbital (NBO) analysis reveals partial positive charge on the nitroso nitrogen, supporting its role in nucleophilic attack mechanisms .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition). Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (ATP concentration) .

- Structure-activity relationship (SAR) : Systematic substitution of the benzoyl ring (e.g., electron-withdrawing groups) can clarify potency trends .

Q. How does the nitroso group in this compound affect its stability under physiological conditions?

- Methodological Answer :

- Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C. LC-MS monitoring shows gradual decomposition via denitrosation, forming 1-benzoylpiperazine as a major byproduct. Half-life ranges from 4–6 hours .

- Stabilization strategies : Co-administration with antioxidants (e.g., ascorbic acid) reduces degradation rates by 40% .

Q. What experimental designs validate the mechanism of action of this compound in receptor binding studies?

- Methodological Answer :

- Competitive binding assays : Use radiolabeled ligands (e.g., H-SCH-23390 for dopamine receptors) to measure displacement. Ki values <1 μM suggest high affinity .

- Mutagenesis studies : Introduce point mutations (e.g., Cys → Ser in receptor active sites) to confirm covalent binding via the nitroso group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.